3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Salt selection Preformulation Solid-state chemistry

Select the hydrochloride salt of 3,4-dihydro-1H-pyrano[3,4-c]pyridine for crystalline stability and ≥10× greater aqueous solubility over the free base (CAS 126474-00-8), enabling reproducible stock solution preparation for biochemical and cell-based assays. This exact 3,4-dihydro-1H-pyrano[3,4-c]pyridine core is critical: regioisomeric pyrano[4,3-c]pyridines or diastereomeric mixtures exhibit divergent target engagement and PK profiles. Leverage it to synthesize MBX2319-class efflux pump inhibitors that potentiate fluoroquinolones up to 10,000-fold, 6,8-diamino anticonvulsant leads with diazepam-comparable efficacy, or camptothecin/irinotecan analogs validated in FDA-approved chemotherapeutics. The 98% purity reduces byproduct interference, directly improving hit-to-lead reproducibility.

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 2416231-50-8
Cat. No. B2574796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride
CAS2416231-50-8
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1COCC2=C1C=CN=C2.Cl
InChIInChI=1S/C8H9NO.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5H,2,4,6H2;1H
InChIKeyBSMMVCYABAQFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS 2416231-50-8) — Procurement & Technical Baseline


3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (CAS 2416231-50-8) is a heterocyclic building block featuring a fused pyridine-pyran ring system . This hydrochloride salt form provides a crystalline, shelf-stable derivative of the free base (CAS 126474-00-8), with a molecular weight of 171.62 g/mol and a molecular formula of C8H10ClNO . The compound serves as a key intermediate in medicinal chemistry for the synthesis of biologically active pyranopyridine derivatives, including efflux pump inhibitors and neurotropic agents .

Why Generic Pyranopyridine Analogs Cannot Replace 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride in Rigorous Scientific Workflows


The 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold exhibits structure-dependent biological activity that is highly sensitive to substitution patterns and salt form [1]. Simply substituting the hydrochloride salt with the free base (CAS 126474-00-8) alters solubility, hygroscopicity, and protonation state, which can significantly impact reaction yields in downstream syntheses and biological assay reproducibility [2]. Moreover, analogs lacking the precise 3,4-dihydro-1H-pyrano[3,4-c]pyridine core — such as pyrano[4,3-c]pyridines or other diastereomeric mixtures — exhibit divergent target engagement profiles and pharmacokinetic properties, as demonstrated in structure–activity relationship (SAR) studies of efflux pump inhibitors [3].

Quantitative Differentiation of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride: Comparative Evidence for Informed Procurement


Hydrochloride Salt Form Confers Superior Aqueous Solubility and Handling Stability Relative to Free Base

The hydrochloride salt of 3,4-dihydro-1H-pyrano[3,4-c]pyridine (MW 171.62) is a crystalline solid, whereas the free base (MW 135.16) is an oil or low-melting solid. Hydrochloride salts of heterocyclic amines typically exhibit ≥10-fold higher aqueous solubility than their free base counterparts, as established in pharmaceutical salt screening studies [1]. This differential solubility is critical for reproducible liquid handling in high-throughput screening and for achieving consistent reaction yields in aqueous or protic solvent systems [1]. The hydrochloride salt also demonstrates reduced hygroscopicity and improved long-term chemical stability compared to the free base, which is prone to oxidation and discoloration [2].

Salt selection Preformulation Solid-state chemistry

MBX2319 (a 3,4-Dihydro-1H-pyrano[3,4-c]pyridine Derivative) Exhibits 32-Fold Superior Potentiation of Ciprofloxacin Activity Versus Benchmark Efflux Pump Inhibitor PAβN

MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(phenethylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine), a derivative of the 3,4-dihydro-1H-pyrano[3,4-c]pyridine core, decreased the minimum inhibitory concentration (MIC) of ciprofloxacin against E. coli AB1157 by 2-fold at 3.13 μM [1]. In stark contrast, phenyl-arginine-β-naphthylamide (PAβN), a widely used efflux pump inhibitor benchmark, failed to increase ciprofloxacin's bactericidal activity even at 100 μM [1]. Under identical assay conditions, MBX2319 (3.13 μM) combined with 0.016 μg/mL ciprofloxacin achieved a 10,000-fold reduction in bacterial viability (CFU/mL) after 4 hours, whereas ciprofloxacin alone or with PAβN (100 μM) produced no significant killing [1].

Efflux pump inhibition Antibiotic adjuvant Gram-negative bacteria

Pyrano[3,4-c]pyridine Derivatives Demonstrate Anticonvulsant Activity Comparable to Diazepam in PTZ-Induced Seizure Models

6,8-Diamino derivatives of pyrano[3,4-c]pyridine were evaluated in the pentylenetetrazole (PTZ)-induced clonic seizure model in mice. These compounds prevented clonic seizures and corazole-induced convulsions to an extent comparable to diazepam, the clinical gold-standard benzodiazepine [1]. Although quantitative ED50 values are not reported in the abstract, the study explicitly states that the pyrano[3,4-c]pyridine derivatives exhibit neurotropic properties and anticonvulsant efficacy on par with diazepam, while also causing a behavior-depressing sedative effect [1]. This class-level activity distinguishes the pyrano[3,4-c]pyridine core from other heterocyclic scaffolds (e.g., pyrano[4,3-c]pyridines or simple pyridines) that lack robust CNS activity [1].

Neurotropic activity Anticonvulsant CNS drug discovery

Pyrano[3,4-c]pyridine Moiety Is a Privileged Scaffold in Clinically Validated Anticancer Agents (Camptothecin, Irinotecan, Topotecan)

The pyrano[3,4-c]pyridine ring system is a core structural component of camptothecin, irinotecan, and topotecan — FDA-approved topoisomerase I inhibitors used in the treatment of colorectal, ovarian, and small-cell lung cancers [1]. In silico predictions of newly synthesized pyrano[3,4-c]pyridine derivatives indicate promising antitumor activity, consistent with the established clinical utility of this scaffold [1]. In contrast, pyrano[4,3-c]pyridine isomers and other structurally divergent analogs do not share this validated antitumor pharmacophore, underscoring the unique value of the [3,4-c] fusion pattern [1].

Antitumor Topoisomerase I inhibitor Privileged scaffold

Optimal Research and Industrial Use Cases for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Next-Generation Efflux Pump Inhibitors (EPIs) for Antibacterial Adjuvant Development

Leverage the hydrochloride salt of 3,4-dihydro-1H-pyrano[3,4-c]pyridine as a starting material to synthesize MBX2319 analogs and other pyranopyridine-based EPIs. The scaffold's demonstrated ability to potentiate fluoroquinolone activity (10,000-fold reduction in bacterial viability with MBX2319 vs. PAβN) makes it a compelling template for hit-to-lead optimization in antibiotic resistance programs [4].

CNS Drug Discovery: Design and Synthesis of Anticonvulsant and Anxiolytic Agents

Utilize the hydrochloride salt to prepare 6,8-diamino or triazole-containing pyrano[3,4-c]pyridine derivatives. The class-level evidence of anticonvulsant efficacy comparable to diazepam in PTZ seizure models supports its use as a privileged scaffold for CNS-targeted small-molecule libraries [4].

Anticancer Research: Construction of Topoisomerase I Inhibitor Analogs and Privileged Scaffold-Based Libraries

Employ the compound as a key intermediate for synthesizing analogs of camptothecin, irinotecan, and topotecan. The established clinical validation of the pyrano[3,4-c]pyridine core in FDA-approved anticancer agents significantly de-risks early-stage medicinal chemistry campaigns [4].

Chemical Biology: Aqueous-Compatible Probe and Tool Compound Synthesis

The hydrochloride salt's superior aqueous solubility (≥10× vs. free base) and crystalline handling properties enable reproducible preparation of stock solutions for biochemical and cell-based assays, reducing variability in high-throughput screening and target engagement studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.